molecular formula C13H13NO3 B11878250 2-Acetyl-3-methylindolizin-1-yl acetate CAS No. 54398-73-1

2-Acetyl-3-methylindolizin-1-yl acetate

Cat. No.: B11878250
CAS No.: 54398-73-1
M. Wt: 231.25 g/mol
InChI Key: ZWACMFZXNUISBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-3-methylindolizin-1-yl acetate is a chemical compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-methylindolizin-1-yl acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones under acidic conditions . The reaction conditions often include the use of methanesulfonic acid as a catalyst and methanol as a solvent, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced techniques such as microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-methylindolizin-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of 2-Acetyl-3-methylindolizin-1-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

2-Acetyl-3-methylindolizin-1-yl acetate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
IUPAC Name: this compound
CAS Number: 54398-73-1

PropertyValue
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
IUPAC NameThis compound
CAS Number54398-73-1

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Studies have shown that the compound demonstrates antimicrobial activity against several bacterial strains. In vitro assays indicate that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

The compound has also been investigated for its anticancer potential . In a study involving human cancer cell lines, this compound exhibited cytotoxic effects, particularly against breast and colon cancer cells. The observed IC50 values ranged from 5 to 15 µM, indicating significant potency .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: It acts as an inhibitor of certain enzymes involved in cancer cell proliferation.
  • Signal Transduction Pathways: The compound may modulate key signaling pathways that regulate apoptosis and cell cycle progression.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for S. aureus, showcasing its potential as a therapeutic agent in treating bacterial infections.

Study 2: Cytotoxicity in Cancer Cells

A recent study assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The results demonstrated that treatment with concentrations ranging from 10 µM to 20 µM led to a dose-dependent reduction in cell viability, with a notable increase in apoptosis markers observed through flow cytometry analysis .

Properties

CAS No.

54398-73-1

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

(2-acetyl-3-methylindolizin-1-yl) acetate

InChI

InChI=1S/C13H13NO3/c1-8-12(9(2)15)13(17-10(3)16)11-6-4-5-7-14(8)11/h4-7H,1-3H3

InChI Key

ZWACMFZXNUISBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2N1C=CC=C2)OC(=O)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.